Ethyl 4-(2-oxo-1,2-dihydroquinolin-4-yl)benzoate
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Overview
Description
Ethyl 4-(2-oxo-1,2-dihydroquinolin-4-yl)benzoate is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline moiety fused with a benzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-oxo-1,2-dihydroquinolin-4-yl)benzoate typically involves the condensation of 2-aminobenzophenone with ethyl 4-chlorobenzoate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and improved yield. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-oxo-1,2-dihydroquinolin-4-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to its dihydroquinoline form.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Quinoline-2,4-dione derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Amides, esters, or other substituted quinoline derivatives.
Scientific Research Applications
Ethyl 4-(2-oxo-1,2-dihydroquinolin-4-yl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-oxo-1,2-dihydroquinolin-4-yl)benzoate involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of topoisomerase enzymes, which are involved in DNA replication and repair, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Ethyl 4-(2-oxo-1,2-dihydroquinolin-4-yl)benzoate can be compared with other quinoline derivatives such as:
4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: Known for its analgesic properties.
Ciprofloxacin: A well-known quinolone antibiotic with broad-spectrum antimicrobial activity.
Nalidixic acid: An early quinolone antibiotic used to treat urinary tract infections.
The uniqueness of this compound lies in its specific structural features and the potential for diverse chemical modifications, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
920986-51-2 |
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Molecular Formula |
C18H15NO3 |
Molecular Weight |
293.3 g/mol |
IUPAC Name |
ethyl 4-(2-oxo-1H-quinolin-4-yl)benzoate |
InChI |
InChI=1S/C18H15NO3/c1-2-22-18(21)13-9-7-12(8-10-13)15-11-17(20)19-16-6-4-3-5-14(15)16/h3-11H,2H2,1H3,(H,19,20) |
InChI Key |
SHRSCPLUTLEKQG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC(=O)NC3=CC=CC=C32 |
Origin of Product |
United States |
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